molecular formula C13H25FO2 B15277653 tert-Butyl 9-fluorononanoate

tert-Butyl 9-fluorononanoate

Cat. No.: B15277653
M. Wt: 232.33 g/mol
InChI Key: UTASZFFLLZDLIY-UHFFFAOYSA-N
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Description

tert-Butyl 9-fluorononanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group and a fluorine atom attached to a nonanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 9-fluorononanoate typically involves the esterification of 9-fluorononanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the purification of the product may involve distillation or recrystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 9-fluorononanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 9-fluorononanoic acid and tert-butyl alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Hydrolysis: 9-fluorononanoic acid and tert-butyl alcohol.

    Reduction: 9-fluorononan-1-ol.

    Substitution: Various substituted nonanoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 9-fluorononanoate is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of fluorinated compounds with potential pharmaceutical applications. Fluorine-containing compounds are known for their enhanced metabolic stability and bioavailability.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its incorporation into polymers can improve their thermal and chemical resistance.

Mechanism of Action

The mechanism of action of tert-Butyl 9-fluorononanoate depends on the specific chemical reactions it undergoes. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of 9-fluorononanoic acid and tert-butyl alcohol. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

    tert-Butyl 9-chlorononanoate: Similar structure but with a chlorine atom instead of fluorine.

    tert-Butyl 9-bromononanoate: Similar structure but with a bromine atom instead of fluorine.

    tert-Butyl 9-iodononanoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: tert-Butyl 9-fluorononanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and metabolic stability. This makes it particularly valuable in the synthesis of fluorinated compounds for pharmaceutical and industrial applications.

Properties

Molecular Formula

C13H25FO2

Molecular Weight

232.33 g/mol

IUPAC Name

tert-butyl 9-fluorononanoate

InChI

InChI=1S/C13H25FO2/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h4-11H2,1-3H3

InChI Key

UTASZFFLLZDLIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCF

Origin of Product

United States

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